3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC15742021
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N5 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11) |
| Standard InChI Key | RZPNKDIZRHZTLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCC#N)N)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s systematic name, 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, reflects its substituents:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Amino group (-NH2): Positioned at the 3-position.
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Cyano group (-CN): Located at the 4-position.
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2-Cyanoethyl group (-CH2CH2CN): Attached to the 1-position nitrogen, introducing both alkyl and cyano functionalities.
The molecular formula is C7H7N5, with a molecular weight of 161.17 g/mol (calculated based on analogous pyrazole derivatives ).
Spectral Characterization
While experimental spectral data for this compound are unavailable, comparisons to structurally similar molecules suggest:
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1H NMR: A singlet for the amino protons (~δ 4.6–5.0 ppm) and multiplet signals for the 2-cyanoethyl group’s methylene protons (~δ 2.8–3.5 ppm) .
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13C NMR: Peaks at ~δ 75–80 ppm (pyrazole C-4 carbon bonded to cyano) and ~δ 115–120 ppm (cyano carbons) .
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IR Spectroscopy: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The synthesis of 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile may follow strategies analogous to those used for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles :
Route 1: Cyclocondensation of Hydrazines with (Ethoxymethylene)malononitrile
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Reactants:
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(Ethoxymethylene)malononitrile
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2-Cyanoethylhydrazine
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Conditions: Reflux in ethanol or 2,2,2-trifluoroethanol (TFE) for 30–60 minutes .
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Mechanism: Michael-type addition followed by cyclization (Scheme 1).
Scheme 1:
Route 2: Functionalization of Preformed Pyrazoles
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Alkylation: Reaction with acrylonitrile under basic conditions to introduce the 2-cyanoethyl group.
Physicochemical Properties
Thermodynamic Parameters
Based on analogs , key properties are estimated:
Comparative Analysis with Analogues
Structural Analogues
Future Research Directions
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